molecular formula C7H11N3O2S B2823923 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide CAS No. 1538218-73-3

2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide

Cat. No.: B2823923
CAS No.: 1538218-73-3
M. Wt: 201.24
InChI Key: CHFVNNAXYNQIEF-UHFFFAOYSA-N
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Description

2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C7H11N3O2S It is characterized by the presence of a thiazole ring, an amino group, and a hydroxypropyl side chain

Scientific Research Applications

2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids. One common method includes the condensation of 2-aminothiazole with 3-hydroxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 3-hydroxypropionic acid or 3-hydroxypropionaldehyde.

    Reduction: Formation of 2-amino-N-(3-aminopropyl)thiazole-5-carboxamide.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Similar structure but with a methyl group instead of a hydroxypropyl side chain.

    2-Amino-4,5-dimethylthiazole: Contains two methyl groups on the thiazole ring.

    2-Amino-5-ethylthiazole: Features an ethyl group on the thiazole ring.

Uniqueness

2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is unique due to the presence of the hydroxypropyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-(3-hydroxypropyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-7-10-4-5(13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFVNNAXYNQIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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